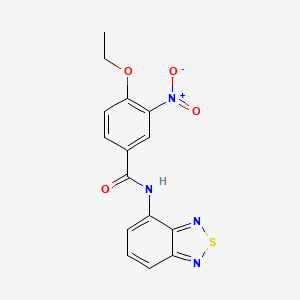

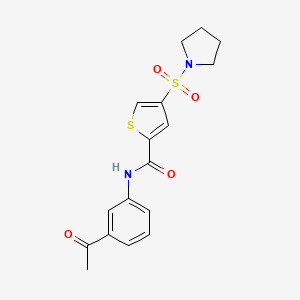

N-2,1,3-benzothiadiazol-4-yl-4-ethoxy-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-2,1,3-benzothiadiazol-4-yl-4-ethoxy-3-nitrobenzamide" belongs to a class of heterocyclic compounds with potential significance in various chemical and biological applications. It's part of a broader category of benzothiadiazole derivatives, known for their diverse chemical and physical properties.

Synthesis Analysis

- The synthesis of similar heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide involves the process of benzoylation, indicating a possible route for synthesizing our compound of interest as well (Prabukanthan et al., 2020).

Molecular Structure Analysis

- Gas chromatographic mass spectrometry and single crystal X-ray diffraction have been utilized in analyzing the molecular structure of similar benzothiadiazole derivatives. These methods confirm the molecular ion peaks and crystal systems of these compounds (Prabukanthan et al., 2020).

Chemical Reactions and Properties

- Compounds like N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide have been synthesized and characterized, showcasing the potential for metal-catalyzed C-H bond functionalization reactions in similar benzothiadiazole compounds (Al Mamari et al., 2019).

Physical Properties Analysis

- The physical properties of benzothiadiazole derivatives can be analyzed through methods like FT-IR, NMR, and thermal analysis. These methods help in understanding the stability, vibrational modes, and thermal behavior of these compounds (Prabukanthan et al., 2020).

Chemical Properties Analysis

- Chemical properties such as optical band gaps, absorbance bands, and reactivity can be studied using UV-NIR spectroscopy, providing insights into the electronic properties of these compounds (Prabukanthan et al., 2020).

Applications De Recherche Scientifique

Development of Quality Control Methods

The synthesis of N-2,1,3-benzothiadiazol derivatives, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, has demonstrated significant anticonvulsive activity. Quality control methods have been developed for these compounds, focusing on identification, determination of impurities, and quantitative determination. These methods include IR, UV, and 1H NMR spectroscopy, alongside thin-layer chromatography for impurity determination and absorption spectrophotometry for quantitative analysis. This research underlines the compound's potential for further preclinical studies and emphasizes the importance of quality control in the development of new medicinal substances (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Synthesis and Biological Activities

Research into benzothiazole derivatives has highlighted their importance in heterocyclic chemistry due to potent biological activities. One study synthesized methoxy substituted benzothiazole derivatives and evaluated their antibacterial activity against Pseudomonas aeruginosa, showcasing the potential of these compounds in addressing antimicrobial resistance. This work contributes to the understanding of benzothiazole derivatives' chemical properties and their implications for developing new antimicrobial agents (Gupta, 2018).

Advanced Heterocyclic Compound Analysis

N-2,1,3-benzothiadiazol derivatives have been explored for their optical, thermal, and biological properties, including their potential for nonlinear optical (NLO) applications. For instance, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide exhibits significant stability up to 160°C, antibacterial and antifungal activities, and enhanced second harmonic generation (SHG) efficiency, indicating its utility in various scientific and industrial applications (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Nitric Oxide Release Studies

The nitro derivatives of 2,1,3-benzothiadiazole 1-oxides have shown promising results in the release of nitric oxide, a critical molecule in various physiological processes. A study developed a one-pot synthesis for these derivatives and found a high in vitro nitric oxide release, suggesting the potential for medical applications, including as therapeutic agents (Konstantinova, Knyazeva, Gatilov, Zlotin, & Rakitin, 2018).

Propriétés

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S/c1-2-23-13-7-6-9(8-12(13)19(21)22)15(20)16-10-4-3-5-11-14(10)18-24-17-11/h3-8H,2H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBGDBKGGANZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=NSN=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-4-yl)-4-ethoxy-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)

![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

![4-benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5514102.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)

![phenyl[4-(1-piperidinyl)phenyl]methanone](/img/structure/B5514142.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)